Product packaging for 2-((3-Bromophenyl)thio)ethanamine(Cat. No.:CAS No. 1098070-03-1)

2-((3-Bromophenyl)thio)ethanamine

Cat. No.: B3212239
CAS No.: 1098070-03-1
M. Wt: 232.14 g/mol
InChI Key: UWJWMTPWUMJWOR-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)thio)ethanamine is a useful research compound. Its molecular formula is C8H10BrNS and its molecular weight is 232.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNS B3212239 2-((3-Bromophenyl)thio)ethanamine CAS No. 1098070-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJWMTPWUMJWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Aryl Thioether Ethanamine Scaffolds in Organic Synthesis

The aryl thioether ethanamine scaffold is a privileged structural motif in organic synthesis and medicinal chemistry. This framework combines two key pharmacophores: the aryl thioether and the ethanamine moiety.

The ethanamine side chain, particularly the 2-phenethylamine backbone, is a cornerstone of many neurotransmitters (e.g., dopamine, norepinephrine) and a vast number of pharmaceuticals. Its presence in a molecule can impart crucial pharmacokinetic properties and facilitate interactions with a wide range of biological receptors.

The combination of these two moieties in the aryl thioether ethanamine scaffold creates a versatile platform for drug discovery. It allows chemists to explore a broad chemical space by modifying the aromatic ring, the sulfur linkage, and the amino group to fine-tune the compound's biological activity and physical properties.

Role of Halogenated Phenyl Thioether Moieties in Synthetic Precursors

The incorporation of a halogen atom, such as bromine, onto a phenyl thioether moiety dramatically enhances its utility as a synthetic precursor. The bromine atom in 2-((3-Bromophenyl)thio)ethanamine serves two primary roles: as a reactive handle for cross-coupling reactions and as a modulator of the molecule's physicochemical properties.

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis, primarily due to their ability to participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The bromo-substituent on the phenyl ring is particularly useful for reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing many pharmaceuticals.

Heck Reaction: Formation of C-C bonds with alkenes.

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

This reactivity allows for the straightforward elaboration of the this compound core into a diverse library of more complex molecules. Furthermore, the presence of the electronegative bromine atom can influence the electron density of the aromatic ring, affecting its reactivity and the binding affinity of the final compound to its biological target.

Overview of 2 3 Bromophenyl Thio Ethanamine As a Key Synthetic Intermediate

Direct Synthesis Approaches

Direct synthesis approaches for this compound primarily involve the formation of the key thioether bond. These methods can be broadly categorized into amination reactions of pre-formed thioether precursors and coupling reactions that construct the aryl-sulfur bond.

Amination Reactions of Thioether Precursors

This strategy focuses on first establishing the bromophenyl thioether linkage and subsequently introducing the amine functionality.

A common and direct method for synthesizing aryl thioethanamines involves the S-alkylation of a thiophenol with a haloethanamine derivative. In the case of this compound, this involves the reaction of 3-bromothiophenol (B44568) with a 2-haloethanamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), typically as their hydrochloride salts to improve stability and handling.

The reaction is generally carried out in the presence of a base to deprotonate the thiophenol, forming a more nucleophilic thiophenolate anion. This anion then displaces the halide from the ethanamine derivative in a standard SN2 reaction. A variety of bases and solvents can be employed to optimize the reaction conditions. For a similar compound, 2-((4-methoxyphenyl)thio)ethanamine, a high yield of 97% was achieved using potassium carbonate (K2CO3) and diisopropylethylamine in tetrahydrofuran (B95107) (THF) under reflux conditions. This suggests that a similar protocol could be effective for the 3-bromo analogue.

Representative Reaction Scheme: Br-C₆H₄-SH + Cl-CH₂CH₂-NH₂·HCl + Base → Br-C₆H₄-S-CH₂CH₂-NH₂ + Base·HCl + H₂O

A typical procedure would involve mixing 3-bromothiophenol and 2-chloroethylamine hydrochloride in a suitable solvent, followed by the addition of a base. The reaction mixture is then heated to facilitate the substitution. After the reaction is complete, a standard acid-base workup is used to isolate the product.

Table 1: Conditions for Alkylation of Thiophenols

Reactant A Reactant B Base(s) Solvent Conditions Yield Reference
4-Methoxythiophenol 2-Chloroethylamine HCl K₂CO₃, DIPEA THF Reflux, Argon atm. 97%

Data for the 3-bromo derivative is inferred from analogous reactions.

An alternative approach involves the reaction of a bromophenyl derivative, which is susceptible to nucleophilic aromatic substitution (SNAr), with a sulfur-containing nucleophile like 2-aminoethanethiol (cysteamine). For this reaction to be efficient, the benzene (B151609) ring typically requires activation by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group (in this case, another halogen). nih.govnih.gov

For a substrate like 1,3-dibromobenzene (B47543), a direct SNAr reaction with cysteamine (B1669678) under standard conditions is challenging due to the lack of strong activation. However, in systems where a halogen is activated by other substituents, sequential nucleophilic substitution can occur. nih.gov For instance, dihalogenated molecules with activating groups can undergo stepwise reactions with different nucleophiles. nih.gov

This method is less direct for this compound because the bromo-substituent itself does not sufficiently activate the ring for classical SNAr with a thiol. The reaction would likely require more forcing conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate, which could lead to a mixture of isomers.

Coupling Reactions Involving Aromatic Halides and Thioamines

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. These methods offer a versatile route to the target compound, often with high efficiency and functional group tolerance.

Palladium catalysts are widely used to facilitate the coupling of aryl halides with thiols. To synthesize this compound, this would involve the reaction of an appropriate bromophenyl electrophile (e.g., 1,3-dibromobenzene or 3-bromoiodobenzene) with 2-aminoethanethiol, or the coupling of 3-bromothiophenol with a suitable aminoethyl-containing partner.

The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the thiolate, and finally, reductive elimination to form the C-S bond and regenerate the active catalyst. The choice of ligand is crucial for an efficient reaction, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being commonly employed. While specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the methodology is well-established for a wide range of aryl thioethers. nih.govarkat-usa.orgnih.gov For example, palladium catalysis is effective in forming C-C bonds in similar systems, indicating its potential for C-S bond formation. nih.govnih.gov

Table 2: Components of a Typical Palladium-Catalyzed C-S Coupling Reaction

Component Example(s) Purpose
Aryl Halide 1,3-Dibromobenzene, 3-Bromoiodobenzene Aromatic source
Thiol 2-Aminoethanethiol (Cysteamine) Sulfur and amine source
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active catalyst
Ligand Xantphos, dppf, P(t-Bu)₃ Stabilizes the catalyst and promotes reaction
Base Cs₂CO₃, K₃PO₄, NaOt-Bu Activates the thiol

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-based systems. These reactions are often less expensive and can exhibit different reactivity and substrate scope. The synthesis of this compound via this method would typically involve reacting 1,3-dibromobenzene or 3-bromoiodobenzene with 2-aminoethanethiol in the presence of a copper catalyst and a base.

Copper(I) salts, such as CuI, are commonly used as catalysts. The reaction may also be promoted by the use of a ligand, such as phenanthroline or a diamine, to stabilize the copper species and facilitate the coupling. These reactions are known to be tolerant of various functional groups, including bromo substituents. rsc.org Although the search results highlight copper-catalyzed reactions for forming thioesters or coupling with other types of organic molecules, the fundamental principles are applicable to the formation of aryl thioethers. rsc.orgnih.govnih.gov

Representative Reaction: 1,3-Dibromobenzene + HS-CH₂CH₂-NH₂ --(Cu Catalyst, Base, Ligand)--> Br-C₆H₄-S-CH₂CH₂-NH₂

This approach is a robust and well-established method for forming the desired aryl-sulfur bond, making it a key strategy in the synthesis of this compound and related structures.

Multi-Step Synthetic Strategies

The construction of this compound is typically achieved through multi-step synthetic pathways that allow for the controlled and sequential introduction of the required functional groups. These strategies are designed to be robust and adaptable, accommodating various starting materials and reaction conditions.

A primary and direct strategy for synthesizing this compound involves the sequential formation of the thioether bond followed by the introduction or deprotection of the amine group. This approach typically starts with 3-bromothiophenol as the key precursor.

The most common method is the S-alkylation of 3-bromothiophenol with a suitable 2-aminoethyl electrophile. A frequently used reagent for this purpose is 2-chloroethylamine hydrochloride. In this reaction, the thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the 2-chloroethylamine, displacing the chloride and forming the C-S bond of the thioether via a nucleophilic substitution (SN2) reaction.

A typical reaction procedure involves mixing 3-bromothiophenol with 2-chloroethylamine hydrochloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like tetrahydrofuran (THF). The base neutralizes the hydrochloride salt and deprotonates the thiophenol. The reaction mixture is generally heated under reflux to drive the reaction to completion. An inert atmosphere, often argon, is maintained to prevent the oxidation of the thiol.

Alternatively, a protected form of the amine, such as N-(2-chloroethyl)phthalimide, can be used. After the formation of the thioether linkage, the phthalimide (B116566) protecting group is removed, typically by hydrazinolysis (the Ing-Manske procedure), to reveal the primary amine functionality. This two-step sequence can sometimes offer advantages in terms of solubility and reaction control.

Functional group interconversion (FGI) provides alternative synthetic routes by modifying existing molecules to create the desired functionalities. This can involve altering the bromophenyl ring or modifying the ethanamine side chain.

For the bromophenyl moiety, a synthetic chemist might start with a different substituted benzene and introduce the bromine atom at a later stage via electrophilic aromatic substitution. For instance, starting with a compound like 1-amino-3-iodobenzene, one could first perform the thioetherification and then exchange the iodine for bromine. However, a more common FGI approach involves the synthesis of the bromophenyl core from simpler precursors. For example, the synthesis of a related compound, (R)-1-(3-Bromophenyl)ethylamine, involves a multi-step process starting from a different phenyl derivative, showcasing how functional groups can be manipulated on the aromatic ring. chemicalbook.com

Regarding the ethanamine moiety, FGI could involve starting with 3-bromophenylthioacetic acid. The carboxylic acid can be converted to an amide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). This pathway provides an alternative to the direct S-alkylation with a 2-haloethylamine. Another possibility is the reaction of 3-bromothiophenol with ethylene (B1197577) oxide to form 2-((3-bromophenyl)thio)ethanol, followed by conversion of the hydroxyl group into an amine, for instance, via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to an alkyl halide followed by amination.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of various reaction parameters is crucial. These parameters include the choice of solvent, the selection of a catalyst for any cross-coupling steps, and the control of temperature and pressure.

The choice of solvent can significantly impact the rate and outcome of the synthesis. For the S-alkylation reaction, polar aprotic solvents are often preferred as they can solvate the cation of the base while not strongly solvating the thiolate anion, thus enhancing its nucleophilicity.

Amide solvents such as dimethylformamide (DMF) are known to promote the nucleophilic displacement of halides by thiolate ions effectively. acs.org Ethereal solvents like tetrahydrofuran (THF) and dioxane are also commonly used and have been shown to be effective, though yields may vary. researchgate.net In some syntheses of related thioethers, chlorinated solvents like chloroform (B151607) have led to high chemical yields. researchgate.net The dipolarity and polarizability of the solvent are key factors, often having a more significant influence than its hydrogen-bond-donating ability. nih.gov The selection of an appropriate solvent is therefore a balance between reactant solubility, reaction rate enhancement, and ease of removal during workup.

Table 1: Effect of Solvent on a Representative Thioether Synthesis This table illustrates typical solvent effects observed in related synthetic procedures.

Entry Solvent Temperature (°C) Yield (%)
1 Dioxane 100 Moderate researchgate.net
2 THF Reflux High
3 Chloroform 60 91 researchgate.net
4 Acetonitrile 80 82 researchgate.net

While direct SNAr or SN2 reactions are common, the formation of the aryl-sulfur bond can also be achieved via metal-catalyzed cross-coupling reactions, particularly if starting from 3-dibromobenzene and a protected aminoethanethiol. Palladium-catalyzed reactions, analogous to the Buchwald-Hartwig amination, are powerful tools for forming C-S bonds. nih.govacsgcipr.org

The choice of catalyst system, comprising a palladium precursor and a ligand, is critical. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). catalysis.blog The ligand is arguably the most crucial component, influencing the catalyst's activity, stability, and selectivity. Bulky, electron-rich phosphine ligands are highly effective. Biarylphosphine ligands, such as those developed by Buchwald's group, or sterically hindered ferrocenyl ligands like Josiphos, have demonstrated broad applicability and high efficiency in coupling aryl halides with various nucleophiles, including thiols. nih.gov The selection of a specific ligand often depends on the nature of the substrates and may require screening to identify the optimal choice for maximizing the yield of this compound. nih.govcatalysis.blog

Table 2: Common Catalysts and Ligands for C-S Cross-Coupling Reactions

Catalyst Component Examples Role in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. catalysis.blog
Ligand Biaryl phosphines (e.g., XPhos), Josiphos-type ligands, P(t-Bu)₃ Stabilizes the catalyst, facilitates oxidative addition and reductive elimination. nih.govnumberanalytics.com
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonates the thiol to form the active nucleophile. catalysis.blog

Temperature is a critical parameter that directly influences the reaction rate. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. For many thioether syntheses, reactions are conducted at elevated temperatures, such as refluxing in THF or heating to 80-100°C in other solvents. researchgate.net

Recent trends in organic synthesis aim for milder reaction conditions, including room-temperature reactions, to improve functional group tolerance and energy efficiency. eurekalert.orgthieme-connect.com The optimal temperature for the synthesis of this compound would need to be determined empirically. This involves running the reaction at various temperatures to find the point that provides a reasonable reaction time without significant product degradation. For instance, in some optimizations, increasing the temperature beyond a certain point (e.g., from 100°C to 110°C) offered no improvement in yield. researchgate.net In other cases, lowering the temperature was found to be beneficial for accommodating sensitive functional groups. acs.org

Pressure is typically a less critical variable for these types of solution-phase reactions unless volatile reagents or gaseous byproducts are involved. Reactions are commonly run at atmospheric pressure, sometimes in sealed vessels if the solvent's boiling point is to be exceeded or if a volatile reactant is used.

Reactions at the Primary Amine Functionality

The primary amine group in this compound is a key site for a range of nucleophilic reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct. Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. These reactions are fundamental in modifying the electronic and steric properties of the amine.

ReagentProductTypical Conditions
Acetyl chlorideN-(2-((3-bromophenyl)thio)ethyl)acetamideInert solvent (e.g., DCM, THF), Base (e.g., triethylamine), 0 °C to room temperature
Benzoyl chlorideN-(2-((3-bromophenyl)thio)ethyl)benzamideInert solvent (e.g., DCM, THF), Base (e.g., triethylamine), 0 °C to room temperature
p-Toluenesulfonyl chlorideN-(2-((3-bromophenyl)thio)ethyl)-4-methylbenzenesulfonamideInert solvent (e.g., DCM, Pyridine), Base (e.g., pyridine), 0 °C to room temperature

Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can suffer from a lack of selectivity, often resulting in a mixture of products due to over-alkylation. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.

A more controlled method for the synthesis of secondary amines is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method is highly efficient and avoids the issue of over-alkylation.

ReactantsProductTypical Conditions
Methyl iodideN-methyl-2-((3-bromophenyl)thio)ethanaminePolar solvent (e.g., DMF, Acetonitrile), Base (e.g., K2CO3)
Benzaldehyde, NaBH3CNN-benzyl-2-((3-bromophenyl)thio)ethanamineMethanol, Acetic acid (catalyst), Room temperature
Acetone, NaBH(OAc)3N-isopropyl-2-((3-bromophenyl)thio)ethanamineDichloroethane, Room temperature

The primary amine of this compound can participate in cyclization reactions to form various nitrogen-containing heterocyclic rings. A notable example is the potential for the formation of substituted benzothiazoles through intramolecular cyclization, although this would require additional reaction steps to involve the aryl bromide. More directly, the ethanamine nitrogen can be incorporated into five- or six-membered rings through reactions with appropriate bifunctional electrophiles. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a substituted pyrazine, while reaction with a β-ketoester could yield a dihydropyrimidinone.

Transformations Involving the Thioether Linkage

The thioether sulfur atom in this compound is another site of reactivity, primarily involving oxidation and cleavage reactions.

The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the conversion to a sulfoxide, a mild oxidizing agent such as sodium periodate (NaIO4) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) is typically used at low temperatures. The use of a stronger oxidizing agent, or an excess of a milder one, such as two or more equivalents of m-CPBA or hydrogen peroxide, will result in the formation of the corresponding sulfone. The resulting sulfone, 2-((3-bromophenyl)sulfonyl)ethan-1-amine, has been reported as its hydrochloride salt.

ReagentProductTypical Conditions
1 eq. m-CPBA1-bromo-3-((2-aminoethyl)sulfinyl)benzeneDichloromethane (B109758), 0 °C
Sodium periodate1-bromo-3-((2-aminoethyl)sulfinyl)benzeneMethanol/Water, Room temperature
2+ eq. m-CPBA1-bromo-3-((2-aminoethyl)sulfonyl)benzeneDichloromethane, Room temperature
Hydrogen peroxide1-bromo-3-((2-aminoethyl)sulfonyl)benzeneAcetic acid, Elevated temperature

The carbon-sulfur bond of the thioether can be cleaved under certain reductive conditions. A common method for the desulfurization of thioethers is the use of Raney Nickel. This reaction, known as hydrogenolysis, results in the cleavage of the C-S bonds and their replacement with C-H bonds. In the case of this compound, treatment with Raney Nickel would be expected to yield 3-bromo-1-ethylbenzene and ethanamine, although the conditions might also affect the bromo-substituent on the aromatic ring. Thioether exchange reactions, where the arylthio group is displaced by another nucleophile, are also possible but generally require specific catalytic conditions.

Aromatic Substitution Reactions on the Bromophenyl Ring

The substituted benzene ring in this compound is amenable to several classes of transformations that are fundamental to modern organic synthesis. These reactions primarily exploit the carbon-bromine bond and the directing effects of the substituents to achieve regioselective functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). wikipedia.org In the case of this compound, both the thioether and the ethanamine moieties can potentially influence the site of metalation.

The thioether group (-S-) is generally considered a weak directing group. organic-chemistry.org However, the primary amine (-NH2) of the ethanamine side chain is highly reactive with organolithium reagents, leading to deprotonation to form a lithium amide. This in-situ-formed amide can act as a potent DMG. In principle, chelation between the lithium amide, the thioether sulfur, and the organolithium base could direct deprotonation to one of the ortho positions of the thioether (C2 or C4).

It is important to note that the bromine atom at the 3-position also influences the acidity of the adjacent ring protons. The inductive effect of the bromine atom increases the kinetic acidity of the protons at C2 and C4, making them more susceptible to deprotonation by a strong base like n-butyllithium or sec-butyllithium. baranlab.orgharvard.edu The regiochemical outcome of lithiation would therefore be a result of the combined directing effects of the thioether, the (deprotonated) amino group, and the bromo substituent. Given these factors, metalation is most likely to occur at the C2 position, which is ortho to both the directing thioether group and the activating bromo substituent.

The bromine atom on the phenyl ring is a key site for functionalization via halogen-metal exchange. This reaction, typically carried out at low temperatures with alkyllithium reagents like n-butyllithium or t-butyllithium, can selectively replace the bromine atom with lithium to form an aryllithium intermediate. tcnj.eduharvard.edu This transformation is generally very fast and can often be performed chemoselectively in the presence of other functional groups. tcnj.edu

The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the 3-position of the phenyl ring. This two-step sequence provides a versatile method for the synthesis of diverse derivatives.

Table 1: Potential Functionalizations via Halogen-Lithium Exchange

ElectrophileReagent ExampleResulting Functional Group
Proton SourceH₂O-H (Debromination)
Alkyl HalidesCH₃I-CH₃ (Alkylation)
CarbonylsBenzaldehyde-CH(OH)Ph (Hydroxyalkylation)
Carbon DioxideCO₂-COOH (Carboxylation)
BoratesB(OMe)₃-B(OH)₂ (Borylation)

This table represents potential transformations based on established reactivity of aryllithium species.

The carbon-bromine bond in this compound is an excellent "handle" for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The primary amine and thioether functionalities are generally tolerated under many cross-coupling conditions, although the amine may require protection in some cases, and the thioether could potentially act as a ligand for the metal catalyst. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. youtube.com The general transformation is shown below:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

For this compound, a Suzuki coupling could be employed to synthesize a variety of derivatives by varying the boronic acid partner. mdpi.comresearchgate.net

Heck Reaction

The Heck reaction, also catalyzed by palladium, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. mdpi.com A base is required to neutralize the hydrogen halide generated during the catalytic cycle. nih.gov

Ar-Br + H₂C=CHR --(Pd catalyst, Base)--> Ar-CH=CHR

Sonogashira Coupling

The Sonogashira coupling reaction involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method is one of the most effective ways to synthesize aryl alkynes. nih.govscirp.org

Ar-Br + H-C≡C-R --(Pd catalyst, Cu(I), Base)--> Ar-C≡C-R

Table 2: Representative Cross-Coupling Reactions for Functionalization

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C Bond
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-Aryl
HeckStyrenePd(OAc)₂, PPh₃, Et₃NAryl-Vinyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl

This table provides examples of common cross-coupling reactions and typical catalyst systems that would be applicable to this compound.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Phenyl Ring

The aromatic core of 2-((3-bromophenyl)thio)ethanamine is a key target for structural variation. Introducing different substituents onto the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile.

Synthesis of Substituted Aryl Thioether Ethanamine Analogues

The general synthesis of aryl thioether ethanamine analogues often involves the reaction of a substituted thiophenol with a protected 2-aminoethyl halide or a related synthon. A common and efficient method is the S-alkylation of a thiophenol with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base. This approach is highly versatile and can be adapted to a wide range of substituted thiophenols to generate a library of analogues.

For instance, the synthesis of a methoxy-substituted analogue, 2-((4-methoxyphenyl)thio)ethanamine, has been achieved by reacting 4-methoxythiophenol with 2-chloroethylamine hydrochloride. This reaction proceeds in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate to yield the desired product. This methodology can be directly applied to synthesize various substituted analogues of this compound by starting with the appropriately substituted thiophenol.

Incorporation of Alkyl or Methoxy (B1213986) Groups on the Aromatic System

The introduction of alkyl or methoxy groups onto the phenyl ring can provide insights into the effects of electron-donating groups on the molecule's activity. The synthesis of these analogues follows a similar pathway, starting with the corresponding substituted thiophenols. For example, to synthesize an analogue with a methoxy group at a different position, such as 2-((3-methoxy-5-bromophenyl)thio)ethanamine, the corresponding 3-methoxy-5-bromothiophenol would be the necessary precursor. The synthesis of various 2-(dimethoxyphenyl)ethylamine derivatives has been reported, highlighting the feasibility of introducing methoxy groups onto the phenyl ring of phenylethylamine scaffolds. nih.gov

Compound NameStructureStarting Materials
2-((3-Chlorophenyl)thio)ethanamine3-Chlorothiophenol, 2-Chloroethylamine hydrochloride
2-((3-Fluorophenyl)thio)ethanamine3-Fluorothiophenol, 2-Chloroethylamine hydrochloride
2-((3-Methylphenyl)thio)ethanamine3-Methylthiophenol, 2-Chloroethylamine hydrochloride
2-((3-Methoxyphenyl)thio)ethanamine3-Methoxythiophenol, 2-Chloroethylamine hydrochloride

Variations in the Ethanamine Chain

Modifying the ethanamine side chain offers another strategy to alter the compound's properties, including its basicity and spatial arrangement.

Homologation and Chain Extension Studies

Extending the two-carbon chain of the ethanamine moiety to a three-carbon chain (propanamine) can be achieved through several synthetic routes. One approach involves the reaction of 3-bromothiophenol (B44568) with a suitable three-carbon synthon, such as 3-chloropropanol, followed by conversion of the terminal alcohol to an amine. A more direct method involves the Michael addition of 3-bromothiophenol to acrylonitrile, followed by reduction of the nitrile to afford 3-((3-bromophenyl)thio)propan-1-amine. The synthesis of 3-(arylthio)propionic acids from aryl iodides and 3-mercaptopropionic acid has been reported, which could serve as precursors to the corresponding propanamines. researchgate.net

Introduction of Branched or Cyclic Amine Structures

The introduction of branching on the ethanamine chain, for instance, by adding a methyl group to the carbon adjacent to the amine, would result in a chiral center and could influence receptor binding. The synthesis of such analogues, like 2-((3-bromophenyl)thio)propan-1-amine, could be accomplished by reacting 3-bromothiophenol with a 1-amino-2-halopropane derivative.

Furthermore, incorporating the amine nitrogen into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, can significantly impact the compound's conformational flexibility and basicity. The synthesis of N-cyclic derivatives of 2-(phenylthio)ethanamine (B1205008) can be achieved by reacting 2-((3-bromophenyl)thio)ethyl halides with the desired cyclic amine.

Compound NameStructureStarting Materials
3-((3-Bromophenyl)thio)propan-1-amine3-Bromothiophenol, 3-Chloropropan-1-amine or Acrylonitrile
2-((3-Bromophenyl)thio)propan-1-amine3-Bromothiophenol, 2-Chloropropan-1-amine
1-(2-((3-Bromophenyl)thio)ethyl)piperidine1-(2-Chloroethyl)piperidine, 3-Bromothiophenol
4-(2-((3-Bromophenyl)thio)ethyl)morpholine4-(2-Chloroethyl)morpholine, 3-Bromothiophenol

Heterocyclic Ring Formation Utilizing this compound

The primary amine functionality of this compound serves as a versatile handle for the construction of various heterocyclic systems. Through multi-step synthetic sequences, this starting material can be elaborated into more complex molecules containing oxadiazole, thiourea (B124793), thiazole (B1198619), and triazole rings.

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound requires its initial conversion into a suitable precursor, typically a hydrazide. A plausible synthetic route involves a two-step process. First, the amine is acylated with an appropriate acyl chloride to form an amide. This amide is then converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate. nih.gov The resulting N'-(substituted)-2-((3-bromophenyl)thio)acetohydrazide can then undergo cyclodehydration to form the 1,3,4-oxadiazole ring.

A common method for this cyclization involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Alternatively, reaction with carbon disulfide in a basic medium can lead to an oxadiazole-thione, which can be further functionalized. This strategy allows for the introduction of diverse substituents onto the oxadiazole ring, depending on the choice of the acylating agent and the cyclization partner. nih.govnih.gov

Table 1: Proposed Synthesis of Oxadiazole Derivatives

Step Reactants Reagents Product
1 This compound, Substituted Acyl Chloride Triethylamine, Dichloromethane (B109758) N-(2-((3-bromophenyl)thio)ethyl)amide
2 N-(2-((3-bromophenyl)thio)ethyl)amide Hydrazine Hydrate 2-((3-Bromophenyl)thio)ethanohydrazide

Formation of Thiourea Derivatives

The formation of thiourea derivatives from this compound is a direct and high-yielding reaction. The primary amine group of the starting material acts as a nucleophile, readily attacking the electrophilic carbon atom of an isothiocyanate. mdpi.comanalis.com.my This addition reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent like dichloromethane or tert-butanol, to afford the corresponding N,N'-disubstituted thiourea derivative. mdpi.comresearchgate.net

The structural diversity of the resulting thiourea compounds can be easily achieved by varying the substituent on the isothiocyanate reactant. mdpi.comnih.gov This straightforward synthesis makes this compound a useful building block for creating libraries of thiourea derivatives for various chemical applications. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Thiourea Derivatives

Reactant 1 Reactant 2 (Isothiocyanate) Solvent Product
This compound Phenyl isothiocyanate Dichloromethane 1-(2-((3-Bromophenyl)thio)ethyl)-3-phenylthiourea
This compound Benzyl isothiocyanate Dichloromethane 1-Benzyl-3-(2-((3-bromophenyl)thio)ethyl)thiourea
This compound Phenethyl isothiocyanate Dichloromethane 1-(2-((3-Bromophenyl)thio)ethyl)-3-phenethylthiourea

Construction of Thiazole and Triazole Containing Scaffolds

The thiourea derivatives synthesized in the previous step are valuable intermediates for the construction of more complex heterocyclic systems like thiazoles and triazoles.

Thiazole Synthesis: The Hantzsch thiazole synthesis provides a classic route to thiazole derivatives. The thiourea derived from this compound can react with α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives) in the presence of a base. nih.govresearchgate.net The reaction proceeds via cyclocondensation to yield 2-amino-thiazole derivatives, where the amino group is substituted with the 2-((3-bromophenyl)thio)ethyl moiety. This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring. frontiersin.org

Triazole Synthesis: For the construction of 1,2,4-triazole (B32235) scaffolds, the thiourea derivative can be first converted to a thiosemicarbazide. This intermediate can then undergo cyclization under basic conditions to form a 1,2,4-triazole-3-thione. nih.gov For example, reacting the thiourea with hydrazine would yield a thiosemicarbazide, which upon heating in the presence of a base like sodium hydroxide, cyclizes to the corresponding triazolethione. nih.govresearchgate.net The resulting triazole ring can be further functionalized, offering a pathway to a diverse range of compounds. nih.gov

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized derivatives of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structures of the synthesized heterocyclic derivatives.

For the thiourea derivatives , the ¹H NMR spectrum would show characteristic signals for the N-H protons, typically as broad singlets in the downfield region. nih.gov The aromatic protons of the 3-bromophenyl group would appear as a complex multiplet pattern in the aromatic region. The two methylene (B1212753) groups of the ethanamine chain (-S-CH₂-CH₂-N-) would present as two distinct triplets, assuming coupling between them. docbrown.info In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) gives a characteristic signal in the range of 179-181 ppm. researchgate.net

For thiazole derivatives , the formation of the thiazole ring is confirmed by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the C5-H of the thiazole ring. nih.gov Additional signals in the aromatic region would correspond to any new aryl substituents introduced via the α-haloketone.

For 1,2,4-triazole-3-thione derivatives , the ¹H NMR spectrum would show characteristic signals for the N-H and S-H protons (in the case of tautomerism) and the protons on the side chain. nih.gov The ¹³C NMR spectrum is particularly informative, with the C=S carbon signal appearing at a distinct chemical shift (around 167 ppm), which is upfield compared to the open-chain thiourea precursor. nih.gov

Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) for a Representative Thiourea Derivative

Protons Expected Chemical Shift (ppm) Multiplicity
NH -C=S ~12.1 Broad Singlet
NH -Aryl ~11.5 Broad Singlet
Aromatic-H (Bromophenyl) 7.0 - 7.6 Multiplet
-S-CH₂ - ~3.0 Triplet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information through analysis of their fragmentation patterns.

For all derivatives of this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity. nih.gov This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation patterns can also provide structural confirmation. For example, common fragmentation pathways may include cleavage of the thioether bond (C-S), loss of the ethylamino side chain, or fragmentation of the newly formed heterocyclic ring. frontiersin.org For instance, in the mass spectrum of a thiazole derivative, fragmentation might involve the loss of the bromophenylthioethyl side chain, leading to a fragment ion corresponding to the substituted thiazole core. frontiersin.orgnist.gov The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the success of the synthetic transformations.

Applications As a Synthetic Building Block in Research

Utilization in the Synthesis of Advanced Organic Scaffolds

In the realm of synthetic organic chemistry, 2-((3-Bromophenyl)thio)ethanamine is utilized for its capacity to participate in reactions that build complex molecular frameworks. The presence of both a nucleophilic amine and a thioether attached to an aryl ring, which can be further functionalized via its bromine atom, provides multiple pathways for constructing diverse organic scaffolds.

Precursor for Complex Heterocyclic Systems

The structural features of this compound make it an adept precursor for the synthesis of various heterocyclic systems, which are core components of many pharmaceutical and material science compounds.

Thiophene Derivatives: The thioether moiety is a fundamental component for constructing thiophene rings. Synthetic strategies such as the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile followed by cyclization with elemental sulfur, highlight the importance of sulfur-containing precursors. pharmaguideline.comijprajournal.com While not a direct application of the title compound, analogous structures are central to these reactions. The bromophenyl group on the scaffold can be carried through the synthesis and used for later-stage modifications via cross-coupling reactions. researchgate.net

Thiazole (B1198619) Derivatives: The primary amine group is a key functional handle for building thiazole rings, often through the well-established Hantzsch thiazole synthesis. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. The amine in this compound can be readily converted to a thioamide, which can then undergo cyclization to form a thiazole ring bearing the (3-bromophenyl)thioethyl side chain. This approach allows for the introduction of this specific substituent onto the thiazole core, which can be valuable for structure-activity relationship studies. mdpi.comnih.gov

The table below summarizes potential heterocyclic systems that can be derived from this building block.

Heterocyclic SystemKey Functional Group UtilizedCommon Synthetic Method
ThiophenesThioetherGewald Synthesis Analogues
ThiazolesPrimary Amine (after conversion)Hantzsch Thiazole Synthesis
ThiadiazolesPrimary Amine / ThioetherVarious Cyclization Strategies

This table is illustrative of the potential applications of the compound's functional groups in common heterocyclic syntheses.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of each starting material. nih.govnih.govrug.nl The primary amine functionality of this compound makes it an ideal candidate for use in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govnih.govresearchgate.netorganic-chemistry.org

Ugi Reaction: In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govnih.gov By employing this compound as the amine component, chemists can rapidly generate a diverse library of complex molecules. Each resulting product would contain the core (3-bromophenyl)thioethyl scaffold, allowing for the systematic exploration of chemical space in drug discovery and materials science. nih.govrug.nl

Passerini Reaction: While the classic Passerini reaction is a three-component reaction that does not involve an amine, variants and related MCRs can utilize amine-containing building blocks. organic-chemistry.orgbaranlab.org The ability to incorporate the unique electronic and steric properties of the (3-bromophenyl)thioethyl moiety in a single, efficient step is a significant advantage of using this compound as an MCR intermediate. chemicalpapers.com

Role in Medicinal Chemistry Research (Synthetic Pathways)

In medicinal chemistry, the strategic design and synthesis of new molecular entities with potential therapeutic value is paramount. This compound serves as a valuable scaffold for creating compounds aimed at biological targets.

Design and Synthesis of Ligand Precursors for Receptor Binding Studies

The 2-phenethylamine substructure is a well-known motif in ligands that target various G-protein coupled receptors (GPCRs), most notably dopamine receptors. google.comnih.govresearchgate.netrevvity.com The ethylamine portion of this compound mimics this key pharmacophoric feature.

Researchers can utilize this compound as a starting point to synthesize a series of potential receptor ligands. mdpi.com The primary amine can be alkylated or acylated to introduce different substituents, while the bromine atom on the phenyl ring is a versatile handle for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic alteration of the molecule's steric and electronic properties to optimize binding affinity and selectivity for a specific receptor subtype, such as the D2 or D3 dopamine receptors. nih.govnih.gov

Development of Pharmacophore Building Blocks

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov this compound can be considered a pharmacophore building block due to its distinct and modifiable regions.

Aromatic Region: The 3-bromophenyl group can engage in hydrophobic and π-stacking interactions within a receptor binding pocket. The bromine atom's position influences the electronic distribution and provides a vector for further chemical elaboration.

Linker Region: The flexible thioether-ethyl linker allows the aromatic and amine groups to adopt various spatial orientations, which is crucial for achieving an optimal fit with a biological target.

Basic Amine Group: The terminal primary amine is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with amino acid residues in a protein target.

By using this compound as a core scaffold, medicinal chemists can design and synthesize libraries of new molecules, exploring how modifications at each of these three regions affect biological activity. nih.gov

The table below details the key structural features of the compound and their relevance in pharmacophore design.

Structural FeatureType of InteractionPotential for Modification
3-Bromophenyl GroupHydrophobic, π-stacking, Halogen bondingSuzuki, Sonogashira, Buchwald-Hartwig cross-coupling at Br position
Thioether LinkageHydrophobic, flexible spacerOxidation to sulfoxide (B87167) or sulfone to alter polarity and geometry
Ethylamine ChainIonic bonding, Hydrogen bondingN-alkylation, N-acylation, Reductive amination

Preparation of Chemical Probes for Biological Target Identification (Non-Clinical)

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govumn.edu These tools are crucial for non-clinical research and target validation in the early stages of drug discovery. researchgate.net

The structure of this compound is well-suited for the development of chemical probes. For instance, in the field of epigenetics, small molecule inhibitors of bromodomains are of significant interest. umn.edunih.govmdpi.com The development of selective probes for specific bromodomain families, like the BET family, allows researchers to elucidate their roles in gene regulation and disease. nih.gov

The aryl bromide functionality is particularly useful in this context. It can be used as a chemical handle to attach reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photo-affinity labeling experiments, which help to identify the direct binding partners of the compound within a complex biological system. The amine group can also be used for conjugation to solid supports for affinity chromatography applications. The development of such probes from this scaffold can aid in understanding the biological roles of new targets without immediate therapeutic intent. researchgate.net

Application in Material Science Research (Synthetic Utility)

The potential utility of this compound in material science is theoretically plausible due to its functional groups. The primary amine (-NH2) group can participate in various polymerization reactions, such as polycondensation to form polyamides or polyimides. The bromo-substituted phenyl ring offers a site for cross-coupling reactions, a common strategy for constructing conjugated polymers. Furthermore, the thioether linkage can influence the electronic properties and solubility of resulting materials. However, the translation of this theoretical potential into practical research applications appears to be an underexplored area.

Building Block for Polymer Precursors

There is currently a lack of specific examples in peer-reviewed journals or patents that describe the use of this compound as a direct monomer or precursor for the synthesis of well-defined polymers. Research on related compounds, such as various substituted thiophenes and phenethylamines, is more prevalent. For instance, derivatives of 2-phenylethylamine have been utilized in the formation of molecularly imprinted polymers, where the amine serves as a template for creating specific recognition sites within a polymer matrix. However, direct evidence of this compound being employed in a similar capacity is absent from the available literature.

Synthesis of Components for Functional Materials

Similarly, the application of this compound in the synthesis of components for functional materials is not well-established. Functional materials, which possess specific optical, electronic, or magnetic properties, often incorporate monomers with tailored functionalities. While the constituent parts of this compound suggest potential for creating materials with interesting properties—for example, the sulfur atom could contribute to high refractive index polymers, and the bromophenyl group could be a precursor for light-emitting polymers through subsequent reactions—no concrete research findings have been identified to substantiate these possibilities. The scientific community has yet to publish significant work detailing the synthesis and characterization of functional materials derived from this specific compound.

Computational and Theoretical Studies

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are foundational to the computational study of 2-((3-Bromophenyl)thio)ethanamine. These methods provide detailed information about the molecule's three-dimensional shape, the distribution of electrons, and its energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement (conformation). researchgate.netjocpr.com

The process begins with geometry optimization, where the computational algorithm systematically alters the molecule's geometry to find the lowest energy structure. researchgate.net This reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. Due to the flexible ethanamine side chain, multiple low-energy conformations may exist. By calculating the relative energies of these different conformers, a potential energy landscape can be mapped, identifying the global minimum energy structure, which is the most likely conformation to be observed. researchgate.net

For instance, in a related molecule, 2-(3-bromo phenyl)1,3-dithian, DFT calculations showed that the bromophenyl ring is slightly distorted due to the presence of the electronegative bromine atom. researchgate.net Similar effects would be expected in this compound. The calculations would also determine the orientation of the ethanamine group relative to the phenyl ring, which is critical for its chemical behavior.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.91 Å
C-S1.78 Å
S-C (ethanamine)1.83 Å
C-N1.47 Å
Bond AngleC-C-Br121.0°
C-S-C103.5°
Dihedral AngleC-C-S-C~90°
Note: These values are representative and based on DFT studies of analogous structures. Actual values would be determined from specific calculations.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis used to predict chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. nih.govmdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, DFT calculations can determine the energies of these orbitals. Analysis of the spatial distribution of the HOMO and LUMO provides further insight. The HOMO is expected to have significant density on the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO is predicted to be distributed primarily over the bromophenyl ring, suggesting this region is susceptible to nucleophilic attack. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Predicted Frontier Orbital Energies of this compound

ParameterPredicted Energy (eV)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVHigh kinetic stability
Note: These are representative values derived from studies on similar aromatic sulfur compounds. nih.govnih.gov

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to understand the energetic and structural changes that occur, providing insights that are often difficult to obtain through experiments alone.

The synthesis of aryl thioethers like this compound often involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings. acsgcipr.orgacs.org These reactions proceed through a series of intermediate steps, each with an associated energy barrier. The highest point on the reaction energy profile is the transition state, which is a short-lived, high-energy species.

Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of these transition states. nih.gov For example, in a copper-catalyzed synthesis, calculations could model the oxidative addition of the aryl bromide to the copper catalyst, coordination of the thiol, and the final reductive elimination that forms the C-S bond. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction under different conditions. This understanding is crucial for optimizing reaction yields and minimizing byproducts.

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. While the synthesis of this compound from 3-bromothiophenol (B44568) and a suitable aminoethyl synthon has a defined regiochemistry, computational studies are vital for predicting outcomes in more complex scenarios.

For instance, if a synthetic route started with a di-substituted benzene (B151609) ring, DFT calculations could predict which substituent would be preferentially replaced. This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lower energy barrier would be the favored one. Similarly, while the target molecule itself is achiral, computational conformational analysis can provide insights into how its flexible side chain might interact with chiral molecules or surfaces, which is a form of stereochemical control.

Structure-Property Relationship Studies (Computational)

Computational structure-property relationship studies aim to establish a clear link between a molecule's chemical structure and its observable properties. By systematically modifying the structure in silico and calculating the resulting changes in properties, researchers can develop models that predict the behavior of new, unsynthesized compounds.

For this compound, computational studies could explore how changing the substituent on the phenyl ring (e.g., replacing bromine with chlorine, fluorine, or a methyl group) affects its electronic properties. For example, replacing the electron-withdrawing bromine with an electron-donating methyl group would likely increase the HOMO energy, making the molecule a better electron donor. nih.gov These studies can generate quantitative structure-activity relationship (QSAR) models, which are widely used in medicinal chemistry to design molecules with enhanced biological activity or desired physicochemical properties like solubility or stability. acs.org

Table 3: Hypothetical Structure-Property Relationships for Analogs of this compound

Phenyl Substituent (at C3)HOMO-LUMO Gap (ΔE)Predicted Relative Reactivity
-NO₂ (Nitro)SmallerHigher
-Br (Bromo)MediumBaseline
-H (Hydrogen)LargerLower
-OCH₃ (Methoxy)LargerLower
Note: This table illustrates the general trends predicted by computational studies where electron-withdrawing groups tend to decrease the HOMO-LUMO gap and increase reactivity, while electron-donating groups have the opposite effect.

of this compound

Despite a thorough search of available scientific literature, no specific computational or theoretical studies detailing the spectroscopic properties and molecular electrostatic potential surfaces of the chemical compound this compound were found.

While computational and theoretical chemistry are powerful tools for predicting molecular properties, it appears that this particular compound has not been the subject of published research in this area. Such studies, often employing methods like Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and spectroscopic signatures of molecules.

For many related compounds, researchers have successfully used these theoretical approaches to complement experimental findings. These studies typically involve:

Theoretical Prediction of Spectroscopic Properties: This involves calculating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra are then often compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces: MEP analysis provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values (typically red for negative potential and blue for positive potential).

Although no specific data exists for this compound, the principles of these computational methods are well-established. A theoretical investigation of this compound would likely involve optimizing its geometry and then performing calculations to predict its ¹H and ¹³C NMR spectra, its IR vibrational modes, and its MEP surface. This information would provide valuable insights into its chemical behavior and properties.

The absence of such studies in the public domain suggests a potential area for future research for chemists and computational scientists interested in the structure-property relationships of thioether and bromophenyl-containing compounds.

Future Research Directions and Perspectives

Development of Novel Green Synthetic Routes

The synthesis of aryl thioethers and arylethylamines traditionally relies on methods that can be resource-intensive and generate significant waste. Future research will likely focus on developing more sustainable and environmentally benign synthetic protocols. The drive towards "green chemistry" aims to reduce the environmental impact of chemical processes by using less hazardous materials, minimizing waste, and improving energy efficiency. acsgcipr.orgacsgcipr.org

Key areas for green synthesis development include:

Thiol-Free Reagents: To circumvent the use of malodorous and easily oxidized thiols, odorless and stable sulfur surrogates like potassium xanthates (ROCS₂K) can be employed. mdpi.com These reagents react with aryl halides under transition-metal-free conditions, offering a more pleasant and robust synthetic route. mdpi.com

Aqueous and Photochemical Methods: Moving away from volatile organic solvents is a core tenet of green chemistry. Copper-catalyzed C-S coupling reactions using water as a solvent present a highly attractive, environmentally friendly option. researchgate.net Furthermore, photochemical methods, which use light to drive reactions, offer a mild and thiol-free alternative for creating thioethers from aryl chlorides and alcohols. acs.orgacs.org This organocatalytic approach avoids metal catalysts and harsh conditions. acs.orgacs.org

Catalytic Systems with Benign Reagents: Research into using earth-abundant metal catalysts like copper and iron is a growing trend. acsgcipr.orgresearchgate.net Combining these with readily available and less toxic reagents, such as aryl boronic acids instead of more reactive organometallics, can significantly improve the sustainability profile of the synthesis. researchgate.net

A comparative overview of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for Aryl Thioether Synthesis

MethodKey FeaturesAdvantagesPotential Application for 2-((3-Bromophenyl)thio)ethanamine
Xanthate-based Synthesis Uses ROCS₂K as a thiol surrogate. mdpi.comOdorless, stable reagents; transition-metal-free. mdpi.comDirect synthesis by reacting 1,3-dibromobenzene (B47543) with a xanthate derived from ethanolamine.
Cu-Catalyzed Aqueous Synthesis Employs a CuSO₄ catalyst in water. researchgate.netAvoids toxic ligands and organic solvents; scalable. researchgate.netCoupling of 3-bromothiophenol (B44568) with 2-bromoethylamine (B90993) in an aqueous medium.
Photochemical Organocatalysis Uses an organic photocatalyst, light, and tetramethylthiourea (B1220291) as a sulfur source. acs.orgacs.orgThiol-free, metal-free, mild conditions (40 °C). acs.orgacs.orgReaction of 1-bromo-3-chlorobenzene (B44181) with an alcohol and tetramethylthiourea.
SNAr with Phase-Transfer Catalysis Nucleophilic aromatic substitution in greener solvents like DMAc. rsc.orgMetal-free for activated aryl halides; mild conditions (RT–60 °C). rsc.orgPotential for direct reaction of 3-bromothiophenol with a 2-haloethylamine derivative.

Exploration of New Catalytic Applications

The molecular structure of this compound, containing both soft (sulfur) and hard (nitrogen) donor atoms, makes it an ideal candidate for use as a bidentate ligand in transition metal catalysis. The development of ligands containing thioether groups is a growing field, as they have been shown to stabilize metal centers and influence the outcome of catalytic reactions. researchgate.netbohrium.com

Future research could explore the following catalytic applications:

As an N,S-Bidentate Ligand: The compound can coordinate to metals like palladium, rhodium, or ruthenium through its sulfur and nitrogen atoms. researchgate.netnih.gov Such N,S-heterocyclic carbene and thioether-containing ligands have been successfully used in various catalytic C-C coupling reactions. nih.gov The catalytic activity of metal complexes derived from this compound could be tested in benchmark reactions like Suzuki-Miyaura or Heck couplings.

Directing Group in C-H Activation: The thioether group is known to act as a directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. nih.govscilit.com This allows for the selective modification of the aromatic ring at the positions ortho to the sulfur atom. nih.govscilit.com

Precursor for Chiral Ligands: The ethanamine backbone could be modified to introduce chiral centers, leading to the synthesis of novel chiral N,S-ligands. These ligands could then be applied in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Table 2 summarizes potential catalytic reactions where ligands similar to this compound have shown promise.

Table 2: Potential Catalytic Systems Employing Thioether-Containing Ligands

Metal CatalystLigand TypeCatalyzed ReactionPotential Relevance
Palladium(II) N,S-Heterocyclic Carbene nih.govC-C Coupling ReactionsA derivative of this compound could form a similar Pd(II) complex. nih.gov
Rhodium(III) Thioether nih.govC(sp²)-H AlkenylationThe thioether in the target molecule could direct C-H functionalization of its own phenyl ring. nih.gov
Ruthenium(II) Thioether-NHC researchgate.netAlcohol-Amine Dehydrogenative CouplingThe N,S-bidentate nature could be effective in sustainable amide synthesis. researchgate.net
Palladium(0) S,O-Ligand researchgate.netmeta-C-H Arylation of Aryl EthersDemonstrates the utility of sulfur-containing ligands in achieving unconventional selectivity. researchgate.net

Advanced Functionalization Strategies for Complex Molecule Synthesis

The three distinct chemical handles in this compound offer a rich platform for derivatization and the synthesis of more complex molecules. Modern synthetic methods can be applied to selectively modify each part of the structure. researchgate.netnih.gov

Bromoaryl Group Functionalization: The carbon-bromine bond is a cornerstone of cross-coupling chemistry. It can be readily transformed via:

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form new C-C bonds, creating biaryl structures. researchgate.netmdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, accessing complex diaryl amines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Cyanation: Nickel-catalyzed cyanation can convert the C-Br bond into a nitrile (C-CN) group, a versatile precursor for acids, amides, and amines. acs.org

Thioether Group as an Activation Site:

C-H Activation: As mentioned, the thioether can direct the functionalization of the adjacent C-H bonds on the aromatic ring. nih.gov

C-S Bond Activation: The C-S bond itself can be a reactive site. For instance, nickel catalysis can cleave the C-S bond for cyanation reactions. acs.org

Ethanamine Group Derivatization: The primary amine is a nucleophilic center that can undergo a wide range of transformations, including:

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. youtube.comlibretexts.org

Amide Formation: Acylation with acid chlorides or anhydrides to produce amides.

Gabriel Synthesis Modification: The amine can be used as the nucleophile in reactions analogous to the Gabriel synthesis to build more complex nitrogen-containing structures. libretexts.org

Table 3 outlines the diverse functionalization possibilities for this molecule.

Table 3: Advanced Functionalization Strategies for this compound

Molecular MoietyReaction TypeReagentsResulting Structure
Bromoaryl Suzuki-Miyaura Coupling researchgate.netAr-B(OH)₂, Pd catalystAryl-substituted phenyl group
Bromoaryl Nickel-Catalyzed Cyanation acs.orgZn(CN)₂, Ni catalyst3-(cyanophenyl)thio-ethanamine
Thioether Directed C-H Alkenylation nih.govAlkenes, Rh catalystAlkenyl group at C2 or C4 of the phenyl ring
Ethanamine Reductive Amination libretexts.orgAldehyde/Ketone, NaBH₃CNN-alkylated derivative
Ethanamine Amide SynthesisAcyl ChlorideN-acylated derivative

Integration with High-Throughput Synthesis Methodologies

To accelerate the discovery of new bioactive compounds or materials, modern chemistry is increasingly turning to automated and high-throughput techniques. The synthesis of derivatives of this compound is well-suited for integration with these platforms.

Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes. nih.gov The alkylation of thiols and the synthesis of amines have been successfully demonstrated in flow reactors, often using packed-bed systems with solid-supported reagents or catalysts. nih.govvapourtec.com This approach allows for the rapid production of a series of analogs by simply varying the input streams.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses to create libraries of compounds for screening. nih.govyoutube.com For example, an automated platform could use a stock solution of this compound and react it with a diverse set of aldehydes in parallel to generate a library of N-alkylated derivatives via reductive amination. Such platforms, often integrated with automated chemical storage and purification systems, dramatically shorten the cycle time in drug discovery and materials development. youtube.com The generation of a 44-member library of heterocyclic thioethers has been demonstrated using a fully automated, sequential flow-through synthesizer. nih.gov

The adaptability of the reactions used to functionalize this compound to these automated systems represents a significant future opportunity. It would enable the rapid exploration of the chemical space around this scaffold, potentially leading to the discovery of molecules with novel properties and applications.

Q & A

Q. What are the common synthetic routes for 2-((3-Bromophenyl)thio)ethanamine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution between 3-bromobenzenethiol and a β-bromoethylamine derivative under basic conditions. Optimization strategies include using polar aprotic solvents (e.g., DMF), controlled temperature (60–80°C), and stoichiometric excess of the thiol component to drive the reaction to completion. Continuous flow reactors have shown improved yield and purity in analogous thioether syntheses .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Analyze thioether protons (δ 2.8–3.5 ppm) and aromatic patterns confirming bromophenyl substitution.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 246.9845 (C₈H₁₀BrNS).
  • X-ray crystallography : The SHELX software suite enables precise determination of molecular geometry and hydrogen bonding patterns .

Q. What are the recommended storage conditions and handling protocols for this compound in research settings?

Store aliquots under inert atmosphere at -20°C in amber glass vials. Handling requires:

  • PPE : Nitrile gloves, chemical goggles, and lab coat.
  • Stability monitoring : Monthly HPLC purity checks (C18 column, 0.1% TFA/ACN gradient).
  • Waste management : Neutralization with 10% sodium hypochlorite before disposal .

Advanced Research Questions

Q. How does the meta-bromo substitution influence the compound's electronic properties and reactivity in palladium-catalyzed coupling reactions?

The electron-withdrawing bromine at the meta position creates a polarized aromatic system, enhancing oxidative addition in Suzuki-Miyaura couplings. However, steric effects may reduce coupling efficiency compared to para-substituted analogs. Computational DFT studies (B3LYP/6-311+G*) reveal a Hammett σₘ value of 0.39, suggesting moderate activation of the aryl ring for electrophilic substitution .

Q. What experimental approaches can reconcile contradictory reports on the compound's stability under physiological conditions?

Implement a standardized stability protocol including:

  • Accelerated degradation studies in PBS buffers (pH 7.4) at 37°C with LC-MS monitoring.
  • Radical scavenger controls to differentiate hydrolytic vs. oxidative degradation pathways.
  • Parallel artificial membrane permeability assays (PAMPA) to assess membrane interaction effects. Comparative analysis of crystal packing forces (via Mercury CSD) may explain batch-to-batch variations in stability .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

Systematic SAR exploration should:

  • Vary substituents on the ethanamine moiety while maintaining the thioether linkage.
  • Introduce bioisosteric replacements for bromine (e.g., CF₃, CN).
  • Employ molecular docking against confirmed targets (e.g., trace amine-associated receptors).
  • Validate through orthogonal assays: calcium flux measurements and β-arrestin recruitment. Free-Wilson analysis of substituent contributions can quantify structure-activity correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.